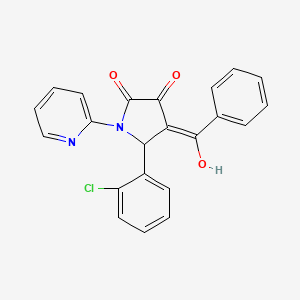

4-苯甲酰基-5-(2-氯苯基)-3-羟基-1-(2-吡啶基)-1,5-二氢-2H-吡咯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolone derivatives typically involves multicomponent reactions, allowing for the efficient construction of these complex molecules. For instance, Alizadeh et al. (2007) described a one-pot synthesis method for producing highly functionalized pyrrolone compounds through the reaction of enamines with arenesulfonyl isocyanates. This method underscores the utility of multicomponent reactions in generating pyrrolone derivatives with diverse functionalities (Alizadeh, Rezvanian, & Zhu, 2007).

Molecular Structure Analysis

The molecular structure of pyrrolone derivatives is often confirmed through spectroscopic methods and, in some cases, X-ray crystallography. Özdemir et al. (2015) provided a comprehensive structural analysis of a similar compound using techniques such as FT-IR, NMR, and X-ray diffraction, complemented by theoretical DFT calculations. These studies highlight the conjugated and planar nature of the pyrrolone core, contributing to its chemical reactivity and interaction with biological targets (Özdemir et al., 2015).

Chemical Reactions and Properties

Pyrrolone derivatives participate in various chemical reactions, exploiting the reactivity of their carbonyl and pyrrole groups. For example, Louroubi et al. (2019) discussed the synthesis of a pyrrole derivative featuring a benzoyl group, highlighting the compound's potential as a corrosion inhibitor due to its ability to interact with metal surfaces. This reflects the chemical versatility of pyrrolone derivatives in applications beyond their biological activity (Louroubi et al., 2019).

科学研究应用

合成与化学反应

一项研究详细介绍了5-芳基-4-酰基-1-(4-羟苯基)-3-羟基-3-吡咯啉-2-酮与芳胺的反应,这可能与所讨论化合物的核心结构有关,突出了这些吡咯酮衍生物通过特定反应生成芳基氨基衍生物的合成多功能性 (Armisheva 等人,2011 年)。该领域另一项重大贡献是开发了一种用于 4-(烷基氨基)-1-(芳基磺酰基)-3-苯甲酰基-1,5-二氢-5-羟基-5-苯基-2H-吡咯-2-酮的一锅合成方法,展示了合成新型吡咯酮衍生物的有效途径 (Alizadeh 等人,2007 年)。

生物活性与应用

该化合物的衍生物已对其生物活性进行了探索。例如,一项针对 3-(4-芳酰基-1-甲基-1H-2-吡咯基)-N-羟基-2-丙烯酰胺的研究揭示了它们作为一类新型合成组蛋白脱乙酰酶抑制剂的潜力,提供了对影响生物活性的吡咯-C2 和/或 -C4 位化学修饰的见解 (Mai 等人,2004 年)。另一项研究重点是 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸的衍生物,表明它们的抗菌活性并展示了这些化合物在药物化学中的效用 (Bildirici 等人,2007 年)。

催化与合成方法

使用酸性吡啶鎓内盐作为催化剂在水性介质中合成 N-取代的 5-芳基-4-苯甲酰基-3-羟基-3-吡咯啉-2-酮是另一个值得注意的应用。该方法代表了一种生成吡咯酮衍生物的简便有效的方法,突出了新型催化剂在提高合成效率中的作用 (Shahnaei 和 Kabirifard,2021 年)。

属性

IUPAC Name |

(4E)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-16-11-5-4-10-15(16)19-18(20(26)14-8-2-1-3-9-14)21(27)22(28)25(19)17-12-6-7-13-24-17/h1-13,19,26H/b20-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEJIHKSNQBYPV-CZIZESTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)